Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is a compound that features a tert-butyl group, an amino group, and a trifluoromethyl group attached to a phenylpropan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include nitroso and nitro derivatives, difluoromethyl and monofluoromethyl compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include tert-butyl carbamate, tert-butyl ((2R,3R)-3-amino-2-hydroxybutanoate), and tert-butyl 4-[(E)-2-(4-methoxyphenyl)ethenyl]benzoate .
Uniqueness
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .
Biological Activity
Tert-butyl ((2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-YL)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₉F₃N₂O₂
- Molecular Weight : 304.31 g/mol
- CAS Number : 2135332-14-6
The biological activity of this compound is influenced by its structural components. The trifluoromethyl group and the carbamate moiety play crucial roles in enhancing its pharmacological properties. The trifluoromethyl group is known to increase lipophilicity and biological activity by altering the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing similar structures exhibit various biological activities:
- Inhibition of Enzymatic Activity : Similar compounds have been evaluated for their ability to inhibit specific enzymes such as proteases. For instance, studies on peptidomimetic compounds have shown that modifications in structure can significantly enhance inhibitory potency against SARS-CoV 3CL protease .
- Antimicrobial Activity : Compounds with structural similarities have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a potential for developing new antimicrobial agents from this class of compounds .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
- The presence of the trifluoromethyl group at the phenyl position has been associated with increased potency in inhibiting serotonin uptake .
- Modifications at the amino and carbamate positions can lead to significant changes in activity profiles, indicating that careful structural optimization is essential for enhancing efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds:
Properties
Molecular Formula |
C14H19F3N2O2 |
---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19F3N2O2/c1-13(2,3)21-12(20)19-11(14(15,16)17)10(18)9-7-5-4-6-8-9/h4-8,10-11H,18H2,1-3H3,(H,19,20)/t10-,11-/m1/s1 |
InChI Key |
FYUQUCAINXCRGV-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@@H](C1=CC=CC=C1)N)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.